

The Versatility of Azide-PEG3-aminoxy: A Heterobifunctional Linker for Advanced Bioconjugation

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Compound of Interest

Compound Name: *m*-PEG3-Aminoxy

Cat. No.: B1665358

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Azide-PEG3-aminoxy is a versatile, heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and diagnostics. Its unique structure, featuring a terminal azide group, a triethylene glycol (PEG3) spacer, and an aminoxy group, allows for a sequential and orthogonal two-step conjugation strategy. This enables the precise assembly of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The aminoxy group facilitates the formation of a highly stable oxime bond with molecules containing an aldehyde or ketone, a reaction favored for its high efficiency and biocompatibility. [1][2] Concurrently, the azide group is available for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with alkyne- or cyclooctyne-modified molecules.[3][4] The hydrophilic PEG3 spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.[5][6]

This document provides detailed application notes and experimental protocols for the use of Azide-PEG3-aminoxy in creating advanced bioconjugates.

Key Applications:

- Antibody-Drug Conjugates (ADCs): Azide-PEG3-aminoxy serves as a stable, non-cleavable linker in the synthesis of ADCs.[4][7] It can connect a cytotoxic payload to a monoclonal

antibody, enabling targeted delivery of the therapeutic agent to cancer cells.

- PROTAC Development: This linker is utilized in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of specific proteins.[3][4]
- Surface Modification: The bifunctional nature of the linker allows for the functionalization of surfaces for the immobilization of biomolecules in applications such as biosensors and bioassays.[7]
- Fluorescent Probes and Imaging Agents: It can be used to attach fluorophores to biomolecules for cellular imaging and tracking applications.[2]

Data Presentation: Quantitative Parameters for Conjugation Reactions

The efficiency of bioconjugation reactions using Azide-PEG3-aminoxy is influenced by several factors. The following tables summarize typical quantitative data for the two key reactions: oxime ligation and azide-alkyne cycloaddition.

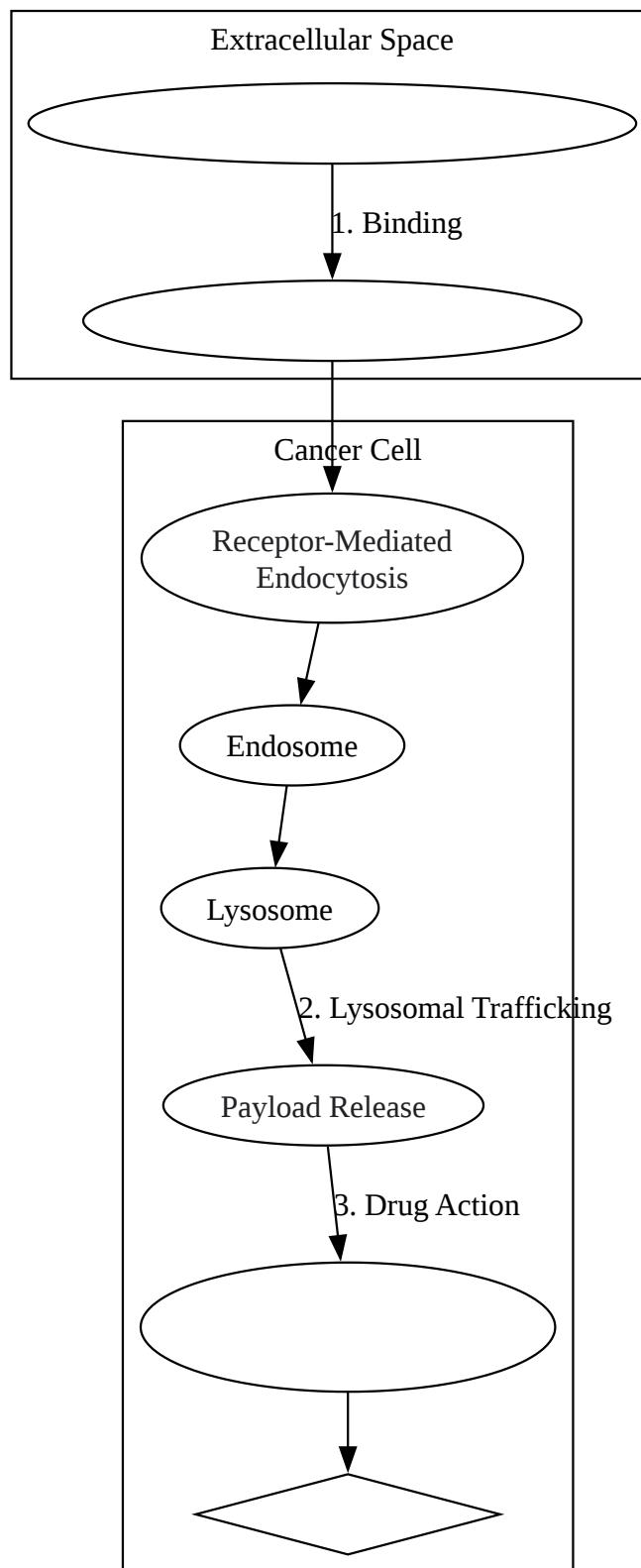
Table 1: Typical Reaction Parameters for Oxime Ligation

Parameter	Typical Value(s)	Notes
pH	4.5 - 7.0	The reaction rate is generally faster at a slightly acidic pH. [1]
Temperature	4°C - 37°C	Lower temperatures (4°C) can be used for longer incubation times with sensitive proteins. [8]
Molar Excess of Linker	10 - 50 fold	An excess of the aminoxy-containing linker is used to drive the reaction to completion. [9]
Catalyst	Aniline (10-100 mM)	Aniline can significantly accelerate the rate of oxime bond formation. [9] [10]
Reaction Time	2 - 24 hours	Dependent on reactants, temperature, and catalyst use. [5] [9]

Table 2: Comparative Kinetics of Azide-Alkyne Click Chemistry

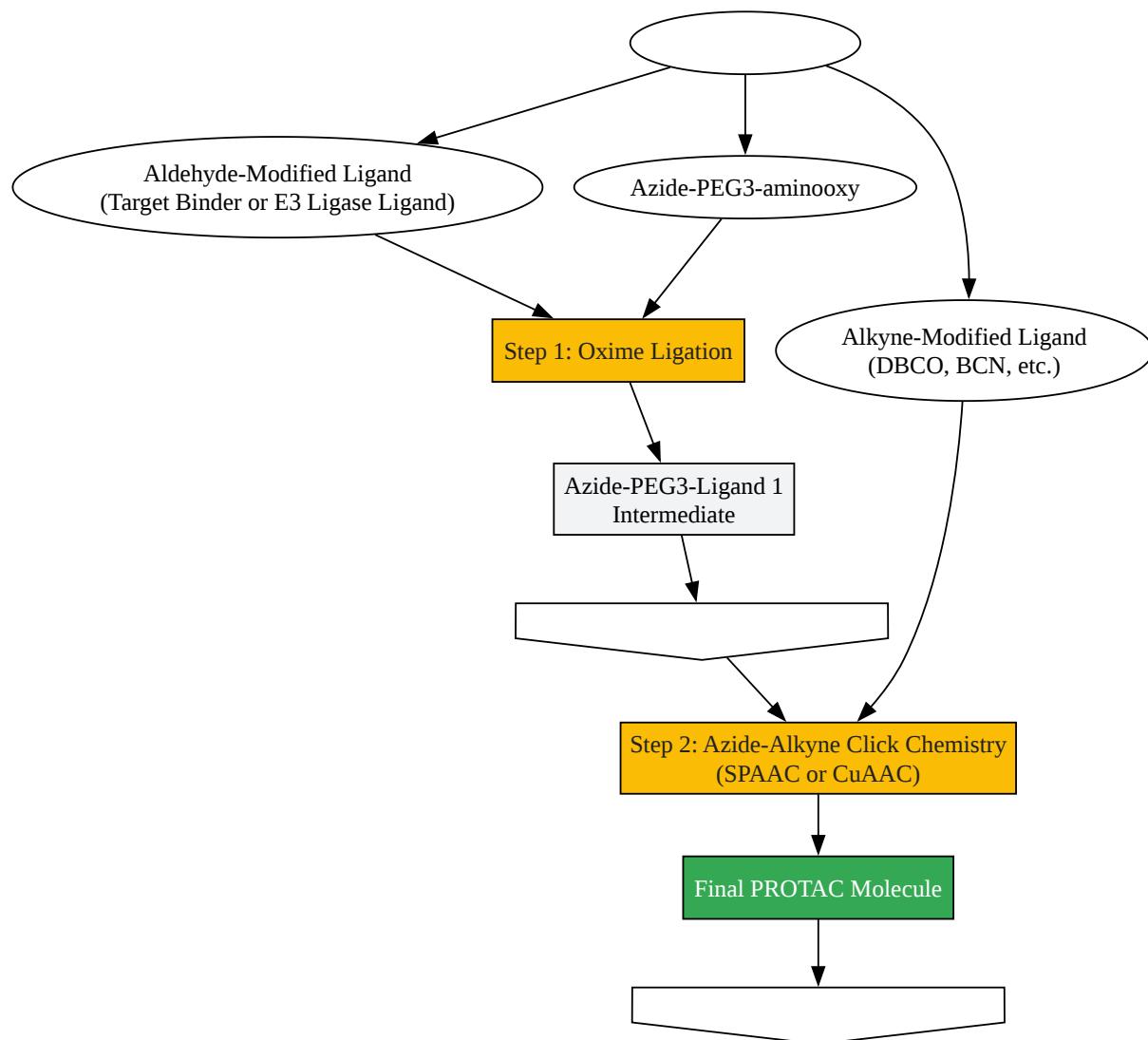
Reaction Type	Cycloalkyne Partner	Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$)	Key Features
CuAAC	Terminal Alkyne	~10	Requires a copper(I) catalyst, which can be toxic to living cells. [11]
SPAAC	DIBO	0.3 - 0.9	Good reactivity and stability. [3]
SPAAC	DBCO	~1.0	High reactivity and commercially available. [3]
SPAAC	BCN	0.06 - 0.1	Biocompatible with good kinetics. [3][12]

Signaling Pathways and Experimental Workflows



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Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).



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Caption: Sequential workflow for PROTAC synthesis using Azide-PEG3-aminoxy.

Experimental Protocols

The following protocols provide a general framework for using Azide-PEG3-aminoxy. Optimization may be required for specific applications.

Protocol 1: Oxime Ligation of an Aldehyde-Modified Protein

This protocol describes the conjugation of Azide-PEG3-aminoxy to a protein that has been chemically or enzymatically modified to contain an aldehyde group.

Materials:

- Aldehyde-modified protein (1-5 mg/mL)
- Azide-PEG3-aminoxy
- Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0
- Aniline Catalyst Solution (Optional): 1 M Aniline in DMSO
- Quenching Solution: 1 M Hydroxylamine in Reaction Buffer
- Purification System: Size-Exclusion Chromatography (SEC) or dialysis cassettes
- Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

- Protein Preparation: Ensure the aldehyde-modified protein is in the Reaction Buffer at a concentration of 1-5 mg/mL.
- Linker Preparation: Dissolve Azide-PEG3-aminoxy in a minimal amount of DMSO to create a stock solution (e.g., 100 mM).
- Catalyst Addition (Optional): If using a catalyst, add the aniline solution to the protein solution to a final concentration of 20-100 mM. Incubate for 10 minutes at room temperature.[\[10\]](#)

- Conjugation Reaction: Add the Azide-PEG3-aminoxy stock solution to the protein solution to achieve a 20-50 fold molar excess. The final concentration of DMSO should not exceed 10% (v/v). Mix gently and incubate at room temperature for 2-4 hours or at 4°C overnight.[8]
- Quenching (Optional): Add the quenching solution to a final concentration of 50 mM to react with any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.[10]
- Purification: Remove excess linker and other reagents by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
- Analysis: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between the azide-functionalized intermediate from Protocol 1 and a DBCO-modified molecule.

Materials:

- Azide-functionalized protein (from Protocol 1)
- DBCO-modified molecule (e.g., drug, fluorophore)
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Purification System: Size-Exclusion Chromatography (SEC) or preparative HPLC

Procedure:

- Reagent Preparation:
 - Ensure the azide-functionalized protein is in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).

- Dissolve the DBCO-modified molecule in DMSO to create a stock solution (e.g., 10 mM).
- Conjugation Reaction:
 - Add the DBCO-modified molecule solution to the azide-functionalized protein solution. A 3-10 fold molar excess of the DBCO-reagent is typically used.
 - Ensure the final DMSO concentration is below 10% (v/v) to maintain protein stability.
 - Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[13] The reaction can be monitored by LC-MS for small molecule conjugations or SDS-PAGE/mass spectrometry for protein conjugations.
- Purification:
 - Once the reaction is complete, purify the final conjugate using SEC to remove unreacted DBCO-reagent or by preparative HPLC for smaller molecules.
- Characterization:
 - Characterize the final product using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC to confirm successful conjugation and purity.

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